What is the chemical structure of Gnetin C?
What is the chemical structure of Gnetin C?
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Gnetin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetin C is a naturally occurring polyphenolic compound classified as a stilbenoid. It is a dimer of resveratrol, formed by two trans-resveratrol units linked by a benzofuran (B130515) ring[1][2]. Found in various plants, including grapes and notably in the seeds of the melinjo plant (Gnetum gnemon), Gnetin C has garnered significant scientific interest for its potential therapeutic applications[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Gnetin C, with a focus on its anticancer effects and associated signaling pathways.
Chemical Structure and Physicochemical Properties
The chemical identity of Gnetin C is well-established through various analytical techniques. Its structural and physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[3][4] |
| Molecular Formula | C₂₈H₂₂O₆[3][4] |
| Canonical SMILES | C1=CC(=CC=C1/C=C/C2=CC(=C3--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)O)O[4] |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC3=C(--INVALID-LINK--C4=CC=C(C=C4)O">C@@HC5=CC(=CC(=C5)O)O)C(=C2)O)O |
| InChI | InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1[3][4] |
| InChIKey | KVGHRSAHESCTFR-PDCCCBJGSA-N[3][4] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 454.5 g/mol | [3][4][5] |
| logP | 5.6506 | [4] |
| Topological Polar Surface Area | 110 Ų | |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Rotatable Bonds | 4 | [4] |
| Aqueous Solubility | Poor | [2] |
Biological Activity and Pharmacokinetics
Gnetin C has demonstrated a range of biological activities, with its anticancer properties being a primary focus of research. It has been shown to be more potent than its monomer, resveratrol, in several preclinical models[6].
Anticancer Activity
Gnetin C exhibits cytotoxic effects against various cancer cell lines. While a comprehensive table of IC₅₀ values is still being compiled in the literature, the following data has been reported:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Human Leukemia | 13 | [6] |
| DU145 | Prostate Cancer | Dose-dependent cytotoxicity observed | [1] |
| PC3M | Prostate Cancer | Dose-dependent cytotoxicity observed | [1] |
Pharmacokinetic Profile
Preclinical and clinical studies have provided initial insights into the pharmacokinetic properties of Gnetin C.
| Parameter | Value | Model | Reference |
| Mean Residence Time (MRT) | ~36 hours | Human | [7] |
| Half-life (t½) | 1.7 hours | Mouse | [8] |
| Area Under the Curve (AUC) | 809 mcg·h/L | Mouse | [8] |
| Clearance | 30.9 L/h/kg | Mouse | [8] |
Signaling Pathways Modulated by Gnetin C
Gnetin C exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
MTA1/Akt/mTOR Pathway
Gnetin C has been shown to inhibit the Metastasis-Associated Protein 1 (MTA1)/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. This inhibition leads to reduced cell proliferation and survival.
Caption: Gnetin C inhibits the MTA1/Akt/mTOR signaling pathway.
ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical regulator of cell proliferation and survival that is inhibited by Gnetin C.
Caption: Gnetin C inhibits the ERK1/2 signaling pathway.
Experimental Protocols
This section provides an overview of common experimental protocols used to study the biological effects of Gnetin C.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of Gnetin C on cancer cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of Gnetin C (e.g., 5-100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to measure the levels of specific proteins in key signaling pathways.
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Protein Extraction: Treat cells with Gnetin C for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-Akt, p-ERK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This protocol is used to evaluate the antitumor efficacy of Gnetin C in a living organism.
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Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ PC3M-Luc cells) into the flank of immunodeficient mice (e.g., male nude mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
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Treatment Initiation: Once tumors reach a certain volume (e.g., ~200 mm³), randomize the mice into treatment groups.
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Compound Administration: Administer Gnetin C (e.g., 25 or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
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Tissue Analysis: Analyze the tumors for weight, and perform immunohistochemistry or Western blotting to assess protein expression and markers of proliferation and apoptosis.
Conclusion
Gnetin C is a promising natural compound with a well-defined chemical structure and significant biological activity, particularly in the context of cancer. Its ability to modulate critical signaling pathways such as the MTA1/Akt/mTOR and ERK1/2 pathways underscores its therapeutic potential. Further research, including more comprehensive preclinical studies and well-designed clinical trials, is warranted to fully elucidate its efficacy and safety profile for the development of novel cancer therapies.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. "Gnetin C for chemoprevention and therapy of prostate cancer" by Gisella Campanelli [digitalcommons.liu.edu]
